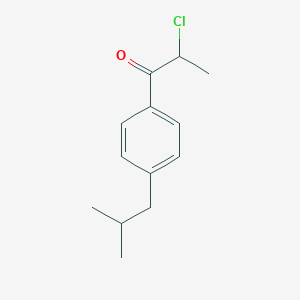
4-Chlor-3-(trifluormethyl)benzolsulfonylchlorid
Übersicht
Beschreibung
4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.05 . It is used as an intermediate in the production of pesticides and dyes .
Synthesis Analysis
This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride can be represented by the SMILES string FC(F)(F)c1cc(ccc1Cl)S(Cl)(=O)=O .Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . The compound has a melting point of 28°C and a boiling point of 131°C at 12 mmHg .Wissenschaftliche Forschungsanwendungen
Synthese von Arylierten Thiophenen
Die Verbindung wird bei der Synthese von β-arylierten Thiophenen verwendet. Dieser Prozess beinhaltet eine Palladium-katalysierte Desulfitierungsarylierung, die ein Schlüsselschritt bei der Herstellung von Verbindungen mit möglichen Anwendungen in der organischen Elektronik ist .
Herstellung von Pyrrolderivaten
2,5-Diarylierte Pyrrole: können mit diesem Sulfonylchlorid synthetisiert werden. Diese Derivate sind in der medizinischen Chemie wichtig, da sie in verschiedenen pharmakologisch aktiven Molekülen vorkommen .
Entwicklung von Antibakteriellen Wirkstoffen
Forscher haben 4-Chlor-3-(trifluormethyl)benzolsulfonylchlorid bei der Synthese neuartiger 1,2,4-Triazolderivate eingesetzt. Diese Verbindungen wurden auf ihre antibakterielle Aktivität gegen Standard- und medizinische Bakterien getestet und zeigen vielversprechende Ergebnisse als neue antibakterielle Wirkstoffe .
Erzeugung von 3,4-Pyridin-Vorläufern
Diese Chemikalie dient als Vorläufer bei der Synthese von 3,4-Pyridin, einem Zwischenprodukt für die Konstruktion komplexer stickstoffhaltiger Heterocyclen. Diese Strukturen sind in Pharmazeutika und Agrochemikalien von Bedeutung .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biochemical systems .
Mode of Action
The mode of action of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride compound. Sulfonyl chlorides are reactive electrophiles that can undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols . This can lead to the formation of sulfonamides and sulfonate esters, respectively .
Biochemical Pathways
The compound can participate in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, leading to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
Result of Action
It is known that the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. For instance, contact with water can lead to the liberation of toxic gas . Furthermore, the compound is classified as a combustible solid, indicating that it can react in certain environmental conditions .
Eigenschaften
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULGNXFUGLULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381704 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32333-53-2 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine](/img/structure/B1586928.png)





